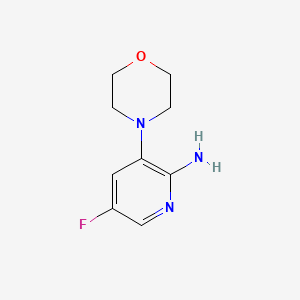

5-Fluoro-3-morpholinopyridin-2-amine

Description

Properties

Molecular Formula |

C9H12FN3O |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

5-fluoro-3-morpholin-4-ylpyridin-2-amine |

InChI |

InChI=1S/C9H12FN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |

InChI Key |

DTJMUJKLGKILRC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)F)N |

Origin of Product |

United States |

Preparation Methods

Fluorination via Halogen Exchange

One common approach to introduce fluorine at the 5-position involves starting with a chlorinated pyridine derivative such as 3-chloro-5-chloropyridin-2-amine followed by fluorine substitution. This can be achieved by vapor-phase fluorination or nucleophilic aromatic substitution using fluoride sources (e.g., KF, CsF) under controlled temperatures to avoid over-fluorination or decomposition.

Morpholine Substitution

The morpholine group is introduced by nucleophilic aromatic substitution of the 3-chloropyridin-2-amine intermediate with morpholine. This reaction typically proceeds under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base such as potassium carbonate to scavenge the released HCl and drive the reaction forward.

Preservation of the Amino Group

Throughout these steps, the amino group at the 2-position is maintained without protection due to its relative stability under the reaction conditions used. However, reaction parameters are optimized to avoid nucleophilic attack or protonation that could deactivate the amine.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Halogen exchange fluorination | 3,5-Dichloropyridin-2-amine | KF or CsF, polar aprotic solvent, heat | High selectivity for fluorine | Requires careful temperature control | 65-75 |

| Vapor-phase fluorination | 2,3,5-Trichloropyridine | Fluorine gas, catalyst (FeF3), >300°C | One-step fluorination and chlorination | High temperature, specialized setup | 70-80 |

| Nucleophilic substitution with morpholine | 3-Chloropyridin-2-amine derivative | Morpholine, K2CO3, DMF, reflux | Mild conditions, good selectivity | Longer reaction times | 75-85 |

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-morpholinopyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

Nucleophiles: Sodium azide (NaN3) or potassium cyanide (KCN) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-Fluoro-3-morpholinopyridin-2-amine can yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

5-Fluoro-3-morpholinopyridin-2-amine is a chemical compound that has a pyridine ring with a morpholine group and a fluorine atom attached. It has potential uses in medicinal chemistry and organic synthesis. The fluorine atom makes the compound more fat-soluble and metabolically stable, which makes it helpful in drug development.

Scientific Research Applications

2-Fluoro-5-morpholinopyridin-3-amine, which is structurally similar to 5-Fluoro-3-morpholinopyridin-2-amine, shows biological activity as an enzyme inhibitor. It has been researched for its ability to interact with biological macromolecules, suggesting it could be a therapeutic agent for treating cancer and infectious diseases. The compound can effectively interact with target proteins and change their activity because of its structural characteristics.

2-Fluoro-5-morpholinopyridin-3-amine has been shown to inhibit poly(ADP-ribose) polymerase enzymes, which are important in DNA repair pathways.

Several compounds share structural similarities with 2-Fluoro-5-morpholinopyridin-3-amine:

- 5-Bromo-3-morpholinopyridin-2-amine, which has a bromine substitution on pyridine and is used in cross-coupling reactions.

- 4-(pyridin-2-yl)morpholine, which has a morpholine attached to pyridine.

- 6-Chloro-1,8-naphthyridin-2-amine, which has a chlorine substitution on naphthyridine.

- 3-Bromo-2-(4-morpholino)pyridine, which has both bromine and a morpholine substituent.

2-Fluoro-5-morpholinopyridin-3-amine is unique because it has a fluorine atom, which improves its pharmacokinetic properties. The morpholine ring and pyridine structure also give it unique reactivity profiles that other similar compounds may not have.

Other research has focused on different pyridine morpholine compounds for various applications :

Mechanism of Action

The mechanism of action of 5-Fluoro-3-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Fluoro-3-morpholinopyridin-2-amine with structurally related pyridine derivatives:

*Calculated based on formula C₉H₁₁FN₃O .

Key Observations:

Substituent Effects: Morpholine vs. Methoxy: The morpholine group in the target compound offers superior solubility and hydrogen-bonding capacity compared to the methoxy group in 5-Fluoro-3-methoxypyridin-2-amine . Morpholine’s cyclic ether-amine structure may improve bioavailability in drug candidates. Halogens vs. Nitro: Bromine in 5-Bromo-2-morpholinopyridin-3-amine facilitates cross-coupling reactions, while the nitro group in 2-Amino-3-nitro-5-fluoropyridine enhances electrophilicity for nucleophilic substitution .

Electronic Properties :

- The fluorine atom at position 5 in all compounds introduces electron-withdrawing effects, stabilizing the pyridine ring. However, the morpholine group’s electron-donating nature (via nitrogen lone pairs) may counterbalance this effect, influencing reactivity in medicinal chemistry contexts.

Q & A

Basic: What are the common synthetic routes for preparing 5-Fluoro-3-morpholinopyridin-2-amine, and what are the critical reaction conditions to optimize yield?

Answer:

The synthesis typically involves introducing the morpholino group to a fluorinated pyridine core via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. A common route starts with 5-fluoro-3-bromopyridin-2-amine, where the bromine atom is displaced by morpholine under NAS conditions. Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalyst : For coupling reactions, palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos improve regioselectivity .

- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers while avoiding decomposition .

- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Yields can exceed 70% with optimized stoichiometry (1:1.2 molar ratio of bromopyridine to morpholine) and inert atmosphere conditions .

Basic: Which spectroscopic techniques are most effective for characterizing 5-Fluoro-3-morpholinopyridin-2-amine, and how can data interpretation resolve structural ambiguities?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., J₃-F for fluorine coupling at C3). The morpholino group’s protons appear as a multiplet at δ 3.6–3.8 ppm .

- ¹⁹F NMR : A singlet near δ -120 ppm confirms the fluorine atom’s position .

- Mass spectrometry (HRMS) : Exact mass (±2 ppm) validates molecular formula (C₉H₁₁FN₃O).

- IR spectroscopy : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C-F (1100–1250 cm⁻¹) confirm functional groups .

Ambiguities in substitution patterns (e.g., morpholino vs. piperidine) are resolved via NOESY/ROESY to detect spatial proximity between substituents .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of 5-Fluoro-3-morpholinopyridin-2-amine in modulating biological targets?

Answer:

A systematic SAR approach includes:

- Variation of substituents : Replace morpholino with piperidine or thiomorpholine to assess ring size and heteroatom effects on bioactivity .

- Fluorine positional scanning : Synthesize 2-fluoro and 4-fluoro analogs to evaluate electronic effects on target binding .

- Biological assays :

- Computational modeling : Dock analogs into crystal structures (e.g., PDB 4HJO) to predict binding modes and guide synthesis .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of 5-Fluoro-3-morpholinopyridin-2-amine across different studies?

Answer:

Contradictions may arise from:

- Compound purity : Validate ≥95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .

- Salt forms : Hydrochloride salts enhance solubility, potentially altering bioavailability compared to free bases .

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolic stability : Perform microsomal stability assays to identify metabolites that may interfere with activity .

Reproducibility is improved by cross-validating results in orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .

Advanced: What in silico methods can predict the binding affinity of 5-Fluoro-3-morpholinopyridin-2-amine to potential enzyme targets, and how do they compare with experimental data?

Answer:

- Molecular docking (AutoDock Vina, Glide) : Predict binding poses and ΔG values using crystal structures (e.g., EGFR kinase domain). The morpholino group’s oxygen often forms hydrogen bonds with catalytic lysine residues .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free energy perturbation (FEP) : Quantify ΔΔG for fluorine substitution effects with Schrödinger Suite .

Discrepancies between computational and experimental IC₅₀ values (e.g., >1 log unit) may arise from solvent effects or protein flexibility not modeled in simulations. Validate predictions with isothermal titration calorimetry (ITC) for direct ΔH/ΔS measurements .

Basic: How can researchers ensure the stability of 5-Fluoro-3-morpholinopyridin-2-amine during storage and experimental use?

Answer:

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .

- Solvent compatibility : Use anhydrous DMSO for stock solutions; avoid aqueous buffers with pH >8 to prevent hydrolysis of the morpholino group .

- Stability monitoring : Perform periodic LC-MS to detect degradation products (e.g., morpholine release via cleavage) .

Advanced: What mechanistic insights can be gained from studying the metabolic pathways of 5-Fluoro-3-morpholinopyridin-2-amine in vitro?

Answer:

- Phase I metabolism : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., hydroxylation at C4 or N-demethylation of morpholine) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Reactive metabolite detection : Trapping studies with glutathione (GSH) or KCN reveal electrophilic intermediates that may cause toxicity .

Data guide structural modifications (e.g., replacing morpholino with aza-crown ethers) to block metabolic hotspots while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.